molecular formula C14H15NO3 B1349950 Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate CAS No. 672310-22-4

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate

Cat. No. B1349950
CAS RN: 672310-22-4
M. Wt: 245.27 g/mol
InChI Key: YDAHFRNLBTZUBN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-isopropyl-3-quinolinecarboxylate (MIQC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MIQC is a quinoline derivative that is synthesized through a multi-step process, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Synthetic Chemistry and Molecular Docking Studies

One study focuses on the methylation process of quinoline derivatives, highlighting the synthetic pathways and crystallographic analysis. The research demonstrates the potential of certain methylated quinoline compounds as inhibitors of Hepatitis B Virus (HBV) replication, based on molecular docking simulations and experimental in vitro studies (Kovalenko et al., 2020). This implies a possible application in antiviral research, specifically targeting HBV.

Structural Studies of Oligomers

Another area of application is in the design and synthesis of quinoline-derived oligoamides, which are studied for their helical structures. These structures are characterized through single crystal X-ray diffraction and solution NMR, suggesting the utility of these compounds in developing new materials with specific molecular architectures (Jiang et al., 2003). Such oligomers could have applications in nanotechnology and materials science, where precise control over molecular conformation is crucial.

Electrochemical Investigations

Research on the electrochemical oxidation of certain benzoic acid derivatives in the presence of quinolone nucleophiles has yielded new insights into the synthesis of benzofuran derivatives. This electrochemical pathway offers a novel method for constructing complex organic molecules, which could have implications for organic synthesis and the development of new pharmaceuticals (Moghaddam et al., 2006).

Applications in Corrosion Inhibition

A study on pyran derivatives, including 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one, investigated their efficacy as corrosion inhibitors for mild steel in acidic conditions. The compounds showed significant inhibition efficiency, pointing towards their application in protecting metals from corrosion in industrial settings (Khattabi et al., 2019).

Chemosensor Development

Research into quinoline-based chemosensors for pH detection highlights the potential of these compounds in environmental monitoring and laboratory analyses. These chemosensors exhibit changes in fluorescence intensity and color in response to pH variations, making them useful for detecting pH in various settings (Hazra et al., 2020).

properties

IUPAC Name

methyl 2-oxo-4-propan-2-yl-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8(2)11-9-6-4-5-7-10(9)15-13(16)12(11)14(17)18-3/h4-8H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAHFRNLBTZUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374739
Record name Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

672310-22-4
Record name Methyl 2-oxo-4-(propan-2-yl)-1,2-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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